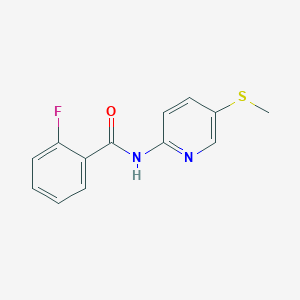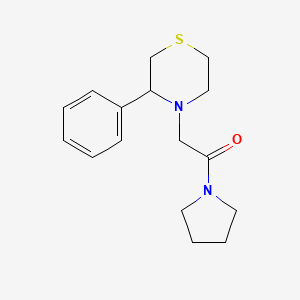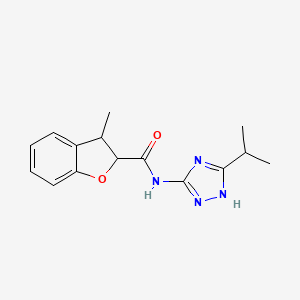![molecular formula C16H20N2O3 B7594336 3-methyl-N-[(3-methyl-1-benzofuran-2-yl)methyl]morpholine-4-carboxamide](/img/structure/B7594336.png)
3-methyl-N-[(3-methyl-1-benzofuran-2-yl)methyl]morpholine-4-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-methyl-N-[(3-methyl-1-benzofuran-2-yl)methyl]morpholine-4-carboxamide is a chemical compound that has been extensively studied for its potential use in scientific research. This compound is also known as JNJ-40411813 and is classified as a selective antagonist of the dopamine D2 receptor.
Mecanismo De Acción
The mechanism of action of 3-methyl-N-[(3-methyl-1-benzofuran-2-yl)methyl]morpholine-4-carboxamide involves the selective blockade of the dopamine D2 receptor. This receptor is a G protein-coupled receptor that is involved in the regulation of several neurological and psychiatric processes. By blocking this receptor, this compound can modulate the activity of dopamine in the brain, which can have several effects on behavior and cognition.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 3-methyl-N-[(3-methyl-1-benzofuran-2-yl)methyl]morpholine-4-carboxamide have been extensively studied in animal models. This compound has been shown to reduce the levels of dopamine in the brain, which can have several effects on behavior and cognition. This compound has also been shown to reduce the reinforcing effects of drugs of abuse such as cocaine and amphetamine, which suggests that this compound may have potential as a treatment for drug addiction.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 3-methyl-N-[(3-methyl-1-benzofuran-2-yl)methyl]morpholine-4-carboxamide is its selectivity for the dopamine D2 receptor. This compound has been shown to have minimal effects on other dopamine receptors, which makes it a valuable tool for studying the role of the dopamine D2 receptor in neurological and psychiatric disorders. However, one of the main limitations of this compound is its poor solubility in water, which can make it difficult to administer in vivo.
Direcciones Futuras
There are several future directions for the study of 3-methyl-N-[(3-methyl-1-benzofuran-2-yl)methyl]morpholine-4-carboxamide. One potential direction is the development of more potent and selective dopamine D2 receptor antagonists. Another potential direction is the use of this compound in combination with other drugs to treat neurological and psychiatric disorders. Finally, the use of this compound in clinical trials to evaluate its safety and efficacy in humans is also a potential future direction.
Métodos De Síntesis
The synthesis of 3-methyl-N-[(3-methyl-1-benzofuran-2-yl)methyl]morpholine-4-carboxamide involves several steps. The starting material is 3-methylmorpholine-4-carboxylic acid, which is reacted with 3-methyl-2-benzofuranmethanol in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the corresponding amide. The amide is then treated with thionyl chloride to form the corresponding acid chloride, which is finally reacted with 3-methylmorpholine to give the desired product.
Aplicaciones Científicas De Investigación
3-methyl-N-[(3-methyl-1-benzofuran-2-yl)methyl]morpholine-4-carboxamide has been extensively studied for its potential use in scientific research. This compound has been shown to selectively block the dopamine D2 receptor, which is involved in several neurological and psychiatric disorders such as schizophrenia, Parkinson's disease, and drug addiction. Therefore, this compound has been used as a tool to study the role of the dopamine D2 receptor in these disorders.
Propiedades
IUPAC Name |
3-methyl-N-[(3-methyl-1-benzofuran-2-yl)methyl]morpholine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O3/c1-11-10-20-8-7-18(11)16(19)17-9-15-12(2)13-5-3-4-6-14(13)21-15/h3-6,11H,7-10H2,1-2H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VLVCBCXGYOYYOE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1COCCN1C(=O)NCC2=C(C3=CC=CC=C3O2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-methyl-N-[(3-methyl-1-benzofuran-2-yl)methyl]morpholine-4-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[1-[1-(3-fluorophenyl)cyclobutanecarbonyl]pyrrolidin-3-yl]methanesulfonamide](/img/structure/B7594254.png)
![N-[2-[(2-tert-butyloxan-3-yl)methylamino]-2-oxoethyl]benzamide](/img/structure/B7594259.png)

![Ethyl 5-[(1-methyl-2-oxopyrrolidin-3-yl)amino]-1-benzothiophene-2-carboxylate](/img/structure/B7594271.png)

![2-[3-(4-chlorophenyl)thiomorpholin-4-yl]-N,N-dimethylacetamide](/img/structure/B7594280.png)



![2-(3-hydroxyphenyl)-N-[oxan-4-yl(phenyl)methyl]acetamide](/img/structure/B7594316.png)
![Cyclohex-3-en-1-yl-[2-[3-(dimethylamino)phenyl]pyrrolidin-1-yl]methanone](/img/structure/B7594318.png)
![[2-[3-(dimethylamino)phenyl]pyrrolidin-1-yl]-(1H-pyrazol-5-yl)methanone](/img/structure/B7594321.png)

![[3-(4-Methylphenyl)thiomorpholin-4-yl]-pyridin-3-ylmethanone](/img/structure/B7594338.png)